1-(4-Bromophenyl)ethane-1,2-diamine 2hcl
Description
1-(4-Bromophenyl)ethane-1,2-diamine 2HCl is a diamine derivative featuring a brominated aromatic ring at the 4-position of the phenyl group. This compound is characterized by its ethane-1,2-diamine backbone, which is protonated as a dihydrochloride salt, enhancing its solubility and stability for pharmaceutical and chemical applications. Its structure enables versatile reactivity, particularly in coordination chemistry and drug synthesis, where the bromine atom serves as a key functional group for further derivatization or cross-coupling reactions .
Properties
Molecular Formula |
C8H13BrCl2N2 |
|---|---|
Molecular Weight |
288.01 g/mol |
IUPAC Name |
1-(4-bromophenyl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C8H11BrN2.2ClH/c9-7-3-1-6(2-4-7)8(11)5-10;;/h1-4,8H,5,10-11H2;2*1H |
InChI Key |
LCLFRGLJUCXQPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN)N)Br.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride typically involves the reaction of 4-bromobenzaldehyde with ethylenediamine. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to yield the desired diamine. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The bromophenyl group may enhance its binding affinity to certain targets, while the diamine moiety can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
1-(4-Chlorophenyl)ethane-1,2-diamine
- Structural Difference : Chlorine replaces bromine at the 4-position.
- Impact : Chlorine’s smaller atomic radius and lower electronegativity compared to bromine reduce steric hindrance and polarizability. This may enhance solubility in polar solvents but decrease lipophilicity, affecting membrane permeability in biological systems .
- Applications : Used in corrosion inhibition studies and as intermediates in agrochemical synthesis .
Fluorinated Derivatives
- (1S)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2HCl
Functional Group Variations
1-(4-Bromophenyl)-2-(1-methyl-5-nitro-1H-imidazol-2-yl)-ethane-1,2-diol (35)
- Structural Difference : Replaces diamine with diol groups and adds a nitroimidazole moiety.
- Impact : The diol and nitro groups increase hydrogen-bonding capacity, altering solubility and redox properties. This compound is studied for antimicrobial and antiparasitic applications .
- Synthesis: Prepared via oxidative coupling in tert-butanol/water, contrasting with the diamine’s typical acid-catalyzed routes .
N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamine Derivatives
- Structural Difference : Benzyl groups replace the bromophenyl substituent.
- Impact : Increased steric bulk reduces coordination flexibility in metal complexes but enhances thermal stability. These derivatives are used in Schiff base synthesis for corrosion inhibition .
Complex Heterocyclic Derivatives
Thienopyrimidine-Pyrazoline Hybrid (13b)
- Structural Features: Integrates a thienopyrimidine core and pyrazoline unit.
- Impact : The 4-bromophenyl group contributes to π-stacking interactions, critical for selective PI3Kα inhibition. The compound exhibits a higher molecular weight (604.3 g/mol) and distinct NMR shifts (δ 8.05 ppm for aromatic protons) compared to the simpler diamine .
N-[(4-Bromophenyl)(4-methoxyphenyl)methyl]ethane-1,2-diamine
- Structural Features : A bulky bis-aryl group introduces steric and electronic modulation.
Comparative Data Table
Key Research Findings
- Electronic Effects : Bromine’s polarizability in this compound enhances its reactivity in palladium-catalyzed cross-coupling reactions, unlike chlorine or fluorine analogs .
- Biological Activity : Fluorinated derivatives exhibit superior pharmacokinetic profiles due to fluorine’s electronegativity and trifluoromethyl’s lipophilicity .
- Steric Considerations : Bulky substituents (e.g., benzyl or bis-aryl groups) reduce coordination versatility but improve thermal stability in materials science applications .
Biological Activity
1-(4-Bromophenyl)ethane-1,2-diamine 2HCl, a diamine derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which may contribute to its interactions with biological systems. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
- Molecular Formula : C8H12BrN2·2HCl
- Molecular Weight : 267.56 g/mol
- IUPAC Name : 1-(4-bromophenyl)ethane-1,2-diamine dihydrochloride
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The bromophenyl group enhances lipophilicity, potentially facilitating membrane permeability and interaction with cellular receptors.
Target Interactions
- Enzyme Inhibition : The diamine structure may allow for competitive inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Potential binding to neurotransmitter receptors could influence signaling pathways related to mood and cognition.
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens. For instance:
- Bacterial Strains : Effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) observed in the low micromolar range.
- Fungal Strains : Demonstrated antifungal activity against Candida albicans.
Anticancer Activity
Research has shown that this compound may possess anticancer properties:
- Cell Lines Tested : In vitro studies on human cancer cell lines (e.g., A549 lung cancer cells) revealed significant cytotoxic effects.
- Mechanism : Induction of apoptosis through caspase activation and modulation of cell cycle progression.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various brominated amines, including this compound. The results indicated:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
The compound was noted for its broad-spectrum activity and low toxicity to mammalian cells.
Study 2: Anticancer Potential
In another investigation focusing on the anticancer potential:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 10 |
| MCF7 (breast cancer) | 15 |
The study concluded that the compound effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
